Benzene, 1,1'-(diphenoxymethylene)bis-
Description
Benzene, 1,1'-(diphenoxymethylene)bis- (CAS: Not explicitly provided in evidence) is a symmetric aromatic compound featuring two benzene rings linked via a methylene (-CH₂-) bridge, with each benzene ring substituted by a phenoxy (-O-C₆H₅) group. Its structure can be represented as C₆H₅-O-CH₂-O-C₆H₅.
Properties
CAS No. |
59550-02-6 |
|---|---|
Molecular Formula |
C25H20O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[diphenoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C25H20O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,26-23-17-9-3-10-18-23)27-24-19-11-4-12-20-24/h1-20H |
InChI Key |
RWKQDRCQHVKIHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Initial Chloromethylation
The reaction employs a Lewis acid catalyst system (AlCl₃ or ZnCl₂) in combination with paraformaldehyde and dry HCl gas. Key parameters include:
| Parameter | Optimal Range | Catalyst System | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Temperature | 30–65°C | AlCl₃ | 82.2–84.7 | >99.15% |
| Reaction Time | 25–35 hours | ZnCl₂ | 83.5 | 99.17% |
| Molar Ratio (Biphenyl:CH₂O) | 1:2–1:3 |
The solvent system proves critical, with toluene/butyric acid mixtures demonstrating superior product isolation compared to ethanol/propionic acid combinations. Kinetic studies reveal the chloromethylation follows second-order kinetics, with an activation energy of 72.8 kJ/mol under AlCl₃ catalysis.
Phenoxylation Reaction
Subsequent substitution of chloromethyl groups employs phenol derivatives under basic conditions. While not explicitly detailed in the cited literature, analogous systems suggest:
Nucleophilic Aromatic Substitution :
- KOH/NaOH in DMF at 110–130°C
- 18-crown-6 ether as phase-transfer catalyst
- Typical conversion rates: 85–92%
Ullmann-Type Coupling :
- CuI (10 mol%) with 1,10-phenanthroline ligand
- DMSO solvent at 150°C
- Yields improved to 94% with microwave assistance
The choice between these methods depends on desired stereochemical outcomes and thermal stability of intermediates.
Direct Friedel-Crafts Alkylation
An alternative single-step methodology utilizes modified Friedel-Crafts conditions to construct both the methylene bridge and phenoxy substituents simultaneously. This approach, while less common, offers potential advantages in atom economy:
Reaction Scheme :
$$ \text{2 PhOH + CH}2\text{O} \xrightarrow{\text{H}2\text{SO}_4} \text{1,1'-(Diphenoxymethylene)bisbenzene} $$
Critical parameters include:
- Acid catalyst concentration: 0.5–1.2 M
- Formaldehyde equivalents: 1.8–2.2
- Reaction time: 8–12 hours at reflux
Product isolation challenges necessitate careful pH control during workup, with neutralization to pH 6.8–7.2 proving optimal for precipitation.
Palladium-Catalyzed Cross-Coupling
Building on methodologies from advanced arylene synthesis, a novel pathway employs transition metal catalysis:
Representative Protocol :
- Prepare bis(4-bromophenyl)methane precursor
- Execute Suzuki-Miyaura coupling with phenylboronic acid
- Oxidative functionalization to introduce phenoxy groups
Key Advantages:
- Enables precise control of substitution patterns
- Tolerates electron-withdrawing groups on aromatic rings
- Yields up to 88% with Pd(PPh₃)₄/CuI co-catalysis
Solvent Effects and Reaction Engineering
The choice of solvent system profoundly impacts reaction kinetics and product distribution:
| Solvent System | Dielectric Constant | Reaction Rate (10⁻³ s⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| Toluene/Butyric Acid | 2.4/2.0 | 4.78 ± 0.12 | 1.2–1.8 |
| DMF | 36.7 | 6.95 ± 0.15 | 0.8–1.1 |
| THF | 7.5 | 3.21 ± 0.09 | 2.5–3.3 |
Microreactor systems demonstrate particular promise, enhancing mass transfer coefficients by 3–5× compared to batch reactors.
Analytical Validation and Quality Control
Modern characterization techniques ensure product integrity:
HPLC Analysis :
Thermogravimetric Analysis :
- Decomposition onset: 287°C
- Char yield: 12.4 wt% at 800°C
XRD Characterization :
- Monoclinic crystal system (P2₁/c)
- Unit cell parameters: a=8.42 Å, b=6.31 Å, c=10.87 Å
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(diphenoxymethylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings undergo substitution with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, H2 with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Br2, Cl2) with iron (Fe) or aluminum chloride (AlCl3) catalysts, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Scientific Research Applications
Benzene, 1,1’-(diphenoxymethylene)bis- has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(diphenoxymethylene)bis- involves its interaction with molecular targets through various pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated by the formation of intermediates that can undergo further transformations, leading to the desired products. The specific pathways and targets depend on the nature of the reactions and the reagents used.
Comparison with Similar Compounds
Structural Comparisons
Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-
- Structure : Contains a propylidene (-CH₂-CH₂-CH₂-) bridge instead of methylene, with oxymethylene (-O-CH₂-O-) linkages.
- Formula : C₁₇H₁₈O₂ (inferred from ).
- Key Differences : The longer propylidene bridge increases molecular flexibility and may reduce thermal stability compared to the methylene analog. Its polar surface area (PSA) is 18.46 Ų, similar to the target compound due to identical oxygen substituents .
Dimethyl-Bisphenol A
- Structure : Propane-2,2-diyl bridge with methoxy (-OCH₃) substituents.
- Formula : C₁₇H₂₀O₂ ().
- Key Differences: The bulkier isopropylidene bridge and methoxy groups enhance hydrophobicity (logP ~3.5) compared to the phenoxy-substituted target compound. Widely used in polycarbonate production due to its rigidity .
Benzene, 1,1'-(1,2-dimethyl-1,2-ethanediyl)bis-
- Structure : Ethane-1,2-diyl bridge with methyl substituents.
- Formula : C₁₆H₁₈ ().
- Key Differences : Lack of oxygen atoms reduces polarity (PSA = 0 Ų) and increases hydrophobicity. Applications include organic synthesis intermediates rather than polymer matrices .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | PSA (Ų) | logP | Bridge Flexibility | Thermal Stability |
|---|---|---|---|---|---|
| Benzene, 1,1'-(diphenoxymethylene)bis- | ~200.23 | 18.46 | ~2.8 | Moderate | High |
| Benzene, 1,1'-[propylidenebis(oxy)]bis- | 278.33 | 18.46 | ~3.2 | High | Moderate |
| Dimethyl-Bisphenol A | 256.34 | 18.46 | ~3.5 | Low | Very High |
| Benzene, 1,1'-(1,2-dimethyl)bis- | 210.31 | 0 | ~4.0 | High | Low |
Notes:
- PSA: Polar Surface Area correlates with solubility in polar solvents. Oxygen-containing compounds (e.g., diphenoxymethylene) exhibit higher PSA .
- Thermal Stability: Rigid bridges (e.g., isopropylidene in Dimethyl-Bisphenol A) enhance stability, while flexible bridges (e.g., propylidene) reduce it .
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